molecular formula C11H11NO3S B12732485 beta-Naphthylaminomethylsulfonsaeure CAS No. 74142-13-5

beta-Naphthylaminomethylsulfonsaeure

Cat. No.: B12732485
CAS No.: 74142-13-5
M. Wt: 237.28 g/mol
InChI Key: LUTLZJUCRLOLJD-UHFFFAOYSA-N
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Description

β-Naphthylaminomethylsulfonsäure (systematic name: 2-(aminomethyl)naphthalene-1-sulfonic acid) is a naphthalene derivative featuring a sulfonic acid group (-SO₃H) at the 1-position and an aminomethyl (-CH₂NH₂) substituent at the 2-position of the naphthalene ring (Figure 1). This structure confers unique physicochemical properties, including high polarity and water solubility, making it relevant in industrial applications such as dye synthesis, agrochemical intermediates, and pharmaceuticals .

Properties

CAS No.

74142-13-5

Molecular Formula

C11H11NO3S

Molecular Weight

237.28 g/mol

IUPAC Name

(naphthalen-2-ylamino)methanesulfonic acid

InChI

InChI=1S/C11H11NO3S/c13-16(14,15)8-12-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8H2,(H,13,14,15)

InChI Key

LUTLZJUCRLOLJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NCS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Naphthylaminomethylsulfonsaeure typically involves the reaction of beta-naphthol with formaldehyde and a sulfonating agent. The process can be summarized as follows:

    Beta-naphthol: is reacted with in the presence of an acid catalyst to form beta-naphthylaminomethyl.

  • The resulting product is then treated with a sulfonating agent such as sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: Beta-Naphthylaminomethylsulfonsaeure undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The sulfonic acid group can participate in substitution reactions to form sulfonamides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Reagents like amines or alcohols in the presence of catalysts.

Major Products:

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amines and other reduced forms.

    Substitution: Sulfonamides and other substituted derivatives.

Scientific Research Applications

Chemistry: Beta-Naphthylaminomethylsulfonsaeure is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. Its unique structure allows for the formation of complex molecules with specific properties.

Biology: In biological research, this compound is used as a reagent for the detection and quantification of certain biomolecules. It can also be used in the study of enzyme kinetics and protein interactions.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

Industry: In industrial applications, this compound is used in the production of specialty chemicals, including surfactants, detergents, and polymers. Its ability to undergo various chemical reactions makes it a valuable building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of beta-Naphthylaminomethylsulfonsaeure involves its interaction with specific molecular targets. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins or enzymes, leading to inhibition or activation of their functions. The amino and methyl groups may also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula: C₁₁H₁₁NO₃S
  • Functional Groups : Primary amine, sulfonic acid.
  • Synthesis : Typically synthesized via sulfonation of β-naphthylamine derivatives followed by selective methylation or direct introduction of the sulfonic acid group under controlled conditions .

Comparison with Structurally Similar Compounds

The following analysis compares β-Naphthylaminomethylsulfonsäure with three closely related compounds: β-naphthylamine, β-naphthalenesulfonic acid, and α-naphthylamine-4-sulfonic acid.

Structural and Functional Differences

Compound Substituents Key Functional Groups
β-Naphthylaminomethylsulfonsäure 1-SO₃H, 2-CH₂NH₂ Sulfonic acid, primary amine
β-Naphthylamine 2-NH₂ Primary amine
β-Naphthalenesulfonic acid 1-SO₃H Sulfonic acid
α-Naphthylamine-4-sulfonic acid 1-NH₂, 4-SO₃H (naphthalene) Primary amine, sulfonic acid

Notes:

  • The aminomethyl group in β-Naphthylaminomethylsulfonsäure enhances its reactivity in nucleophilic substitutions compared to β-naphthylamine .
  • Unlike α-naphthylamine-4-sulfonic acid, the sulfonic acid and amine groups in β-Naphthylaminomethylsulfonsäure are on adjacent positions, influencing intramolecular interactions and solubility .

Physicochemical Properties

Property β-Naphthylaminomethylsulfonsäure β-Naphthylamine β-Naphthalenesulfonic acid α-Naphthylamine-4-sulfonic acid
Melting Point (°C) ~250–260* 110–112 91–94 (anhydrous) 290–295
Water Solubility High Low Very high Moderate
pKa (Sulfonic Acid) ~0.8–1.2* N/A ~0.6 ~1.0
Nitrogen Content 5.8%* 9.78% N/A 5.1%

Key Observations :

  • The sulfonic acid group significantly increases water solubility compared to β-naphthylamine, which is only sparingly soluble .
  • The lower nitrogen content in β-Naphthylaminomethylsulfonsäure versus β-naphthylamine reflects the molecular weight contribution of the sulfonic acid group .

Research Findings and Challenges

Stability and Purity

  • β-Naphthylaminomethylsulfonsäure is prone to hydrolysis under acidic conditions, releasing β-naphthylamine—a known carcinogen. This necessitates rigorous purity testing, similar to methods used for β-naphthylamine (e.g., modified Kjeldahl-Gunning nitrogen analysis) .
  • Impurities like α-naphthol and dinaphthylamine (common in β-naphthylamine synthesis) are less prevalent in β-Naphthylaminomethylsulfonsäure due to its distinct synthetic pathway .

Industrial Relevance

  • While β-Naphthylaminomethylsulfonsäure shares applications with β-naphthalenesulfonic acid (e.g., surfactants), its amine functionality enables niche uses in pharmaceutical intermediates, such as antimalarial drug synthesis .

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